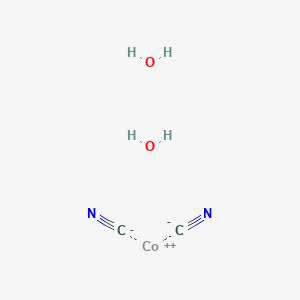
Cobalt(II) cyanide dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) cyanide dihydrate is an inorganic compound with the chemical formula Co(CN)₂·2H₂O. It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis. The compound typically appears as a reddish-brown powder and is known for its hygroscopic nature .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) cyanide dihydrate can be synthesized by adding two equivalents of potassium cyanide to a cobalt salt solution, such as cobalt(II) chloride hexahydrate. The reaction proceeds as follows: [ \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{KCN} \rightarrow \text{Co(CN)}_2 + 2\text{KCl} + 6\text{H}_2\text{O} ] The resulting product is a reddish-brown precipitate of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions: Cobalt(II) cyanide dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to cobalt metal under specific conditions.
Substitution: Cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt coordination complexes.
科学研究应用
Cobalt(II) cyanide dihydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dicobalt octacarbonyl and other cobalt complexes.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of catalysts for chemical reactions and in the manufacturing of specialized materials
作用机制
The mechanism of action of cobalt(II) cyanide dihydrate involves its ability to form coordination complexes with various ligands. The cyanide ligands can interact with metal centers, facilitating catalytic processes. The compound’s molecular targets include metal ions and organic molecules, and it participates in pathways involving electron transfer and coordination chemistry .
相似化合物的比较
Zinc cyanide: Zn(CN)₂
Calcium cyanide: Ca(CN)₂
Magnesium cyanide: Mg(CN)₂
Comparison: Cobalt(II) cyanide dihydrate is unique due to its specific coordination geometry and ability to form stable complexes with a variety of ligands. Unlike zinc cyanide and calcium cyanide, this compound exhibits distinct catalytic properties and is more commonly used in homogeneous catalysis and inorganic synthesis .
属性
分子式 |
C2H4CoN2O2 |
|---|---|
分子量 |
147.00 g/mol |
IUPAC 名称 |
cobalt(2+);dicyanide;dihydrate |
InChI |
InChI=1S/2CN.Co.2H2O/c2*1-2;;;/h;;;2*1H2/q2*-1;+2;; |
InChI 键 |
UECCBWFRUWBPPG-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.O.O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


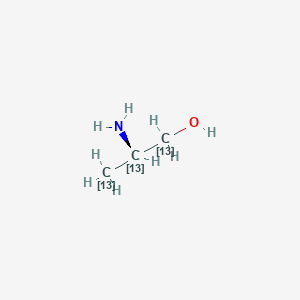

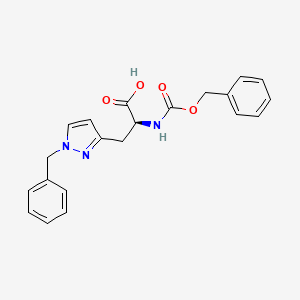
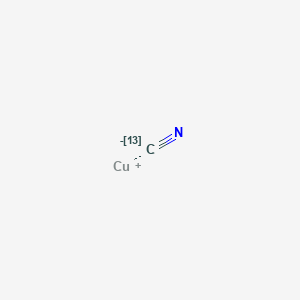
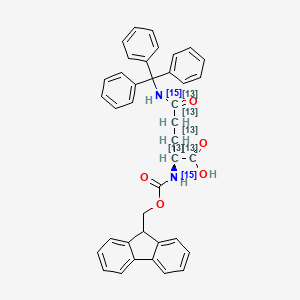
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
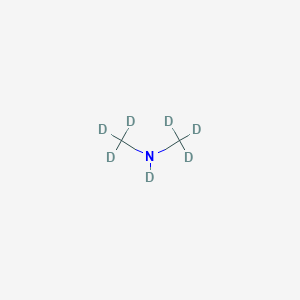
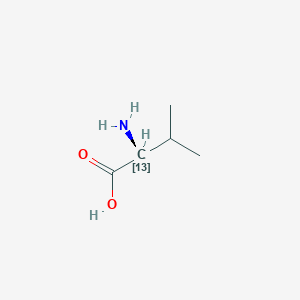

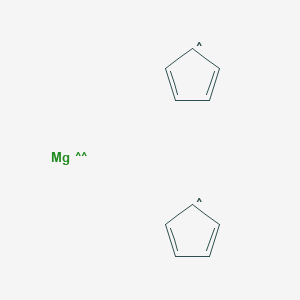
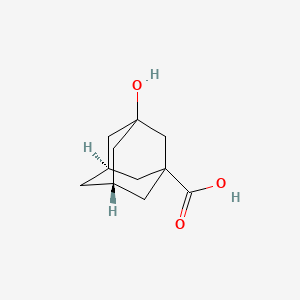
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
